molecular formula C14H15F2N3S B1663631 尼匹卡他 CAS No. 173997-05-2

尼匹卡他

货号: B1663631
CAS 编号: 173997-05-2
分子量: 295.35 g/mol
InChI 键: YZZVIKDAOTXDEB-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

尼皮卡司他在科学研究中具有广泛的应用:

安全和危害

Nepicastat may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

未来方向

Acorda Therapeutics has entered into a license agreement for the development of Nepicastat for all non-psychiatric indications and therapeutic uses . This suggests that there is ongoing interest in exploring the potential of Nepicastat in various therapeutic contexts.

生化分析

Biochemical Properties

Nepicastat plays a crucial role in biochemical reactions by inhibiting dopamine beta-hydroxylase (DBH). This enzyme is responsible for converting dopamine to norepinephrine, a key neurotransmitter involved in various physiological processes . By inhibiting DBH, Nepicastat reduces the levels of norepinephrine in both peripheral and central tissues . This reduction in norepinephrine levels can modulate catecholamine biosynthesis and influence several biochemical pathways .

Cellular Effects

Nepicastat has significant effects on various types of cells and cellular processes. It influences cell function by modulating catecholamine levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that Nepicastat treatment can reduce norepinephrine levels in cardiovascular tissues and plasma, leading to attenuated sympathetically mediated cardiovascular responses . Additionally, Nepicastat upregulates the transcription of Npas4 and Bdnf genes in the hippocampus, potentially contributing to neuronal regulation and the attenuation of traumatic contextual memories .

Molecular Mechanism

The molecular mechanism of Nepicastat involves its inhibition of dopamine beta-hydroxylase (DBH). By binding to DBH, Nepicastat prevents the conversion of dopamine to norepinephrine, leading to reduced levels of norepinephrine . This inhibition can affect various physiological processes, including cardiovascular function and stress responses . Additionally, Nepicastat’s modulation of gene expression, such as the upregulation of Npas4 and Bdnf, further contributes to its effects on neuronal regulation and memory attenuation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nepicastat have been observed to change over time. Studies have shown that Nepicastat treatment can lead to a gradual reduction in norepinephrine levels in both peripheral and central tissues . This reduction is associated with decreased DBH activity in the adrenal gland and reduced catecholamine levels in plasma and tissues . Over time, Nepicastat treatment has also been shown to increase the expression of Npas4 and Bdnf mRNA in the hippocampus, contributing to the attenuation of traumatic memories .

Dosage Effects in Animal Models

The effects of Nepicastat vary with different dosages in animal models. In a study involving mice, Nepicastat was administered at a dosage of 30 mg/kg, leading to a significant reduction in norepinephrine levels and DBH activity . Higher dosages of Nepicastat have been associated with more pronounced effects on catecholamine levels and cardiovascular responses .

Metabolic Pathways

Nepicastat is involved in metabolic pathways related to catecholamine biosynthesis. By inhibiting dopamine beta-hydroxylase, Nepicastat reduces the conversion of dopamine to norepinephrine, thereby modulating catecholamine levels . This inhibition can affect metabolic flux and metabolite levels in various tissues . Additionally, Nepicastat’s effects on gene expression, such as the upregulation of Npas4 and Bdnf, may further influence metabolic pathways involved in neuronal regulation and memory attenuation .

Transport and Distribution

Nepicastat is transported and distributed within cells and tissues through various mechanisms. Studies have shown that Nepicastat exhibits high oral absorption and distribution, leading to its presence in both peripheral and central tissues . The compound’s preferential distribution to the prefrontal cortex has been observed, with reduced norepinephrine levels in this region . There were no significant changes in catecholamine levels in the hippocampus and amygdala, suggesting selective distribution patterns .

Subcellular Localization

Given its role as a dopamine beta-hydroxylase inhibitor, it is likely that Nepicastat exerts its effects primarily in the cytoplasm, where DBH is localized

化学反应分析

尼皮卡司他经历各种化学反应,包括:

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 从这些反应形成的主要产物取决于所使用的特定条件和试剂 .

属性

IUPAC Name

4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZVIKDAOTXDEB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169740
Record name Nepicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173997-05-2
Record name Nepicastat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173997-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nepicastat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173997052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nepicastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nepicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEPICASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPG12K4540
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nepicastat
Reactant of Route 2
Nepicastat
Reactant of Route 3
Nepicastat
Reactant of Route 4
Nepicastat
Reactant of Route 5
Nepicastat
Reactant of Route 6
Nepicastat
Customer
Q & A

Q1: What is Nepicastat's mechanism of action?

A1: Nepicastat acts by inhibiting DBH, the enzyme responsible for converting dopamine (DA) to norepinephrine (NE) in noradrenergic neurons. [, , , , ]

Q2: What are the downstream effects of DBH inhibition by Nepicastat?

A2: DBH inhibition leads to a decrease in NE levels and an increase in DA levels, thereby modulating sympathetic nerve function. [, , , , , , , ] This modulation has been linked to various therapeutic effects, particularly in cardiovascular diseases and addictive disorders.

Q3: What is the molecular formula and weight of Nepicastat?

A3: While the provided abstracts don't explicitly state Nepicastat's molecular formula and weight, they highlight its structural similarity to other DBH inhibitors like disulfiram. [, , , , ] For detailed structural information, refer to chemical databases and publications focusing on Nepicastat synthesis.

Q4: Is there information on the material compatibility and stability of Nepicastat in the provided abstracts?

A4: The provided abstracts primarily focus on Nepicastat's biological activity and therapeutic potential. Information regarding its material compatibility and stability under various conditions is limited.

Q5: Does Nepicastat possess catalytic properties itself?

A5: Nepicastat functions as an enzyme inhibitor targeting DBH and does not exhibit intrinsic catalytic properties. [, , , , ]

Q6: How has computational chemistry been utilized in Nepicastat research?

A6: Researchers have employed computational modeling to understand Nepicastat's interaction with DBH. They have built in silico models of the DBH enzyme to study its active site, substrate recognition, and inhibitor binding, providing valuable insights for drug design. [, ]

Q7: How do structural modifications of Nepicastat impact its activity and selectivity?

A7: Researchers have explored modifications to the core structure of Nepicastat, aiming to enhance its potency and selectivity while minimizing central nervous system effects. These efforts led to the development of peripherally selective DBH inhibitors like (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride (BIA 5-453). [, ]

Q8: Are there specific formulation strategies to improve Nepicastat's stability, solubility, or bioavailability?

A8: One study describes a stable tablet formulation of Nepicastat using a specific ratio of fillers, disintegrants, binders, and lubricants to enhance its stability, disintegration, dissolution, and bioavailability. [] Further research likely focuses on optimizing formulations for improved pharmacokinetic properties.

Q9: Do the provided abstracts discuss SHE regulations related to Nepicastat?

A9: The abstracts primarily focus on Nepicastat's preclinical and clinical research findings. Information regarding specific SHE regulations and compliance is not discussed.

Q10: What is known about Nepicastat's pharmacokinetic profile?

A10: Nepicastat demonstrates preferential distribution to peripheral tissues and a high plasma-free fraction. [] Its ability to cross the blood-brain barrier is a subject of ongoing investigation, with some studies suggesting limited penetration. [, ]

Q11: What is the pharmacodynamic effect of Nepicastat?

A11: Nepicastat effectively inhibits DBH activity, leading to a reduction in NE and an elevation of DA levels in various tissues, including the heart, kidney, and adrenal glands. [, , , ] These pharmacological actions contribute to its therapeutic effects in animal models of cardiovascular diseases and addictive disorders.

Q12: What in vitro models have been used to study Nepicastat?

A12: Researchers have utilized cell-based assays, including those using Caco-2 and MDCK-II cells, to investigate Nepicastat's permeability and interaction with drug transporters like P-glycoprotein. []

Q13: What in vivo models have been used to study Nepicastat's effects?

A13: Various animal models have been employed, including: * Rodent models: Rats and mice for studying Nepicastat's effects on cocaine and chocolate self-administration, reinstatement of drug-seeking behavior, and alcohol-related behaviors. [, , , , , , , , ] * Canine models: Dogs with chronic heart failure for investigating its effects on left ventricular dysfunction and remodeling. [, , , ] * Non-human primate models: Squirrel monkeys for studying its effects on cocaine-induced reinstatement and dopamine neurochemistry. [, ]

Q14: Have any clinical trials been conducted with Nepicastat?

A14: Early short-term clinical trials in patients with congestive heart failure (CHF) have shown that Nepicastat is well-tolerated and effectively increases plasma DA/NE concentrations. [, ] One clinical trial investigated Nepicastat in individuals meeting the criteria for cocaine use disorder. []

Q15: Is there information on Nepicastat resistance mechanisms in the provided research?

A15: The abstracts don't delve into specific resistance mechanisms associated with Nepicastat.

Q16: Are there strategies for targeted delivery of Nepicastat?

A17: While the provided abstracts don't detail specific drug delivery strategies, the development of peripherally selective DBH inhibitors like BIA 5-453 suggests ongoing efforts to refine Nepicastat's pharmacokinetic profile and potentially enhance targeted delivery. [, ]

Q17: Are there any identified biomarkers for predicting Nepicastat's efficacy?

A18: One study suggests that the DBH gene's functional polymorphism (rs1611115) might be a more reliable predictor of response to Nepicastat in PTSD treatment than urinary MHPG sulfate levels. [] More research is needed to establish reliable biomarkers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。